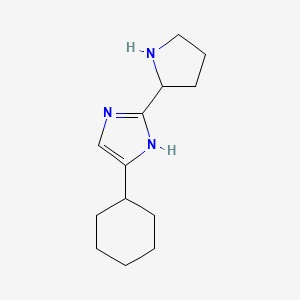

4-cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole

CAS No.:

Cat. No.: VC17655783

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21N3 |

|---|---|

| Molecular Weight | 219.33 g/mol |

| IUPAC Name | 5-cyclohexyl-2-pyrrolidin-2-yl-1H-imidazole |

| Standard InChI | InChI=1S/C13H21N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h9-11,14H,1-8H2,(H,15,16) |

| Standard InChI Key | OHXZIRKDRQQGBG-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C2=CN=C(N2)C3CCCN3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The 1H-imidazole core of 4-cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole features a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2-position is substituted with a pyrrolidin-2-yl group, a five-membered saturated amine ring, while the 4-position bears a cyclohexyl group, a six-membered aliphatic ring. This combination introduces steric bulk and electronic effects that influence the compound’s reactivity and binding affinity. The pyrrolidine ring’s secondary amine may participate in hydrogen bonding, while the cyclohexyl group enhances lipophilicity, as observed in structurally related compounds .

Physicochemical Characteristics

Though experimental data for this specific compound are scarce, analogs such as 4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (CAS 1155056-47-5) provide a basis for estimation. The molecular formula is inferred as C₁₃H₂₀N₃, with a molecular weight of 218.32 g/mol. Key properties include:

The cyclohexyl group likely increases membrane permeability compared to aromatic substituents, a feature critical for drug candidates targeting intracellular pathways .

Synthetic Strategies and Optimization

One-Pot Multicomponent Reactions

Patent WO2005066188A1 describes a one-pot synthesis for benzyl 1-imidazolyl acetate, highlighting the efficiency of combining imidazole, benzyl alcohol, and chloroacetyl chloride in acetonitrile. Adapting this method, 4-cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole could be synthesized via:

-

Cyclohexylation: Reacting imidazole with cyclohexyl bromide under basic conditions to introduce the 4-cyclohexyl group.

-

Pyrrolidine Functionalization: Coupling the intermediate with pyrrolidine-2-carbaldehyde using a copper-catalyzed C–N bond formation, as demonstrated in trisubstituted imidazole syntheses .

Catalytic Hydrogenation and Debenzylation

The patent further details debenzylation via catalytic hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (HCl, 40–70°C). For the target compound, analogous steps could remove protecting groups introduced during synthesis. For example, a benzyl-protected intermediate might undergo hydrogenolysis to yield the final product, with yields exceeding 80% under optimized conditions .

Reaction Conditions and Yield Optimization

Key parameters from analogous syntheses include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume